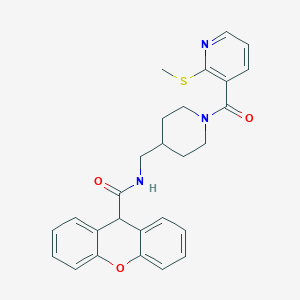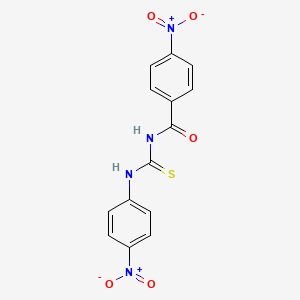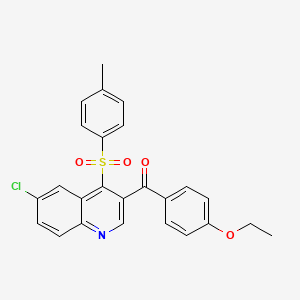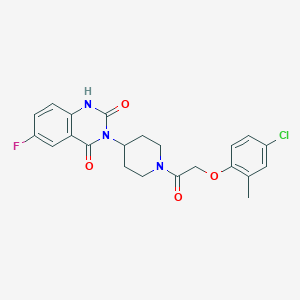![molecular formula C9H15NO4 B2768632 5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 227201-29-8](/img/structure/B2768632.png)
5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes a dioxane ring and a dimethylamino group
Mécanisme D'action
Target of Action
It is known that similar compounds, such as 8-hydroxyquinolines (8hqs), have been used or tested for use in numerous medicinal applications, including treatments for bacterial infection, alzheimer’s disease, and cancer .
Mode of Action
It is suggested that similar compounds, like pbt2 (a type of 8hq), act as copper and zinc ionophores, causing cellular accumulation of these ions rather than metal depletion . This suggests that 5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione might interact with its targets in a similar way.
Biochemical Pathways
It is known that similar compounds, such as 8hqs, can induce alterations to metal ion homeostasis, as well as cytotoxicity and cell death .
Pharmacokinetics
It is known that similar compounds, such as 8hqs, are absorbed very rapidly after intramuscular injection, with virtually complete absorption and a bioavailability of 90% to 100% compared with intravenous administration .
Result of Action
It is suggested that similar compounds, like pbt2, can cause significant cytotoxicity and changes in intracellular metal ion homeostasis .
Action Environment
It is known that similar compounds, such as 8hqs, can be influenced by various environmental factors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of dimethylamine with a suitable precursor that contains the dioxane ring. One common method involves the use of base-catalyzed Michael additions, which are efficient and can be performed under mild conditions . The reaction conditions often include the use of a solvent such as methanol or ethanol, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxane oxides, while reduction can produce dimethylamine derivatives.
Applications De Recherche Scientifique
5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the production of fine chemicals and as a solvent in various industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group and similar reactivity.
4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic properties.
Uniqueness
5-[(Dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its dioxane ring structure, which imparts distinct chemical properties and reactivity compared to other dimethylamino compounds. This uniqueness makes it valuable in specific applications where other compounds may not be suitable.
Propriétés
IUPAC Name |
5-[(dimethylamino)methyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2)13-7(11)6(5-10(3)4)8(12)14-9/h6H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDPHIODDGUUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl (2R,4S)-4-fluoro-2-{3-[(methylamino)methyl]-1H-1,2,4-triazol-5-yl}pyrrolidine-1-carboxylate hydrochloride](/img/structure/B2768549.png)
![2,4-dichlorophenyl 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetate](/img/structure/B2768552.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2768556.png)




![N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]ADAMANTANE-1-CARBOXAMIDE](/img/structure/B2768566.png)
![2-(8-(2-methoxyethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2768568.png)
![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2768569.png)
![{[(3,4-DIMETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE](/img/structure/B2768570.png)

